NS2B/NS3-IN-7
Description
Properties
Molecular Formula |
C38H64N10O5 |
|---|---|
Molecular Weight |
741.0 g/mol |
IUPAC Name |
2-[(5R,8R,15S,18S)-15,18-bis(4-aminobutyl)-5-(2-cyclohexylethyl)-4,7,14,17,20-pentaoxo-3,6,13,16,19-pentazabicyclo[20.3.1]hexacosa-1(25),22(26),23-trien-8-yl]guanidine |
InChI |
InChI=1S/C38H64N10O5/c39-20-7-4-15-29-34(50)43-22-9-6-17-31(48-38(41)42)37(53)47-32(19-18-26-11-2-1-3-12-26)35(51)44-25-28-14-10-13-27(23-28)24-33(49)45-30(36(52)46-29)16-5-8-21-40/h10,13-14,23,26,29-32H,1-9,11-12,15-22,24-25,39-40H2,(H,43,50)(H,44,51)(H,45,49)(H,46,52)(H,47,53)(H4,41,42,48)/t29-,30-,31+,32+/m0/s1 |
InChI Key |
FIPGAIBOAMKYLP-GASGPIRDSA-N |
Isomeric SMILES |
C1CCC(CC1)CC[C@@H]2C(=O)NCC3=CC=CC(=C3)CC(=O)N[C@H](C(=O)N[C@H](C(=O)NCCCC[C@H](C(=O)N2)N=C(N)N)CCCCN)CCCCN |
Canonical SMILES |
C1CCC(CC1)CCC2C(=O)NCC3=CC=CC(=C3)CC(=O)NC(C(=O)NC(C(=O)NCCCCC(C(=O)N2)N=C(N)N)CCCCN)CCCCN |
Origin of Product |
United States |
Preparation Methods
The synthesis of NS2B/NS3-IN-7 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic routes typically involve:
Formation of the Core Structure: This step involves the creation of the core structure of the compound through a series of chemical reactions, such as condensation and cyclization.
Functionalization: The core structure is then functionalized by introducing various functional groups through reactions like alkylation, acylation, and halogenation.
Industrial production methods for NS2B/NS3-IN-7 would likely involve scaling up these synthetic routes while optimizing reaction conditions to maximize yield and minimize costs .
Chemical Reactions Analysis
Chemical Basis of NS2B/NS3 Protease Inhibition
The NS2B/NS3 protease adopts a closed conformation when catalytically active, where the NS2B cofactor forms a β-hairpin structure around the NS3 active site (PDB: 2FOM) . Inhibitors typically interact with key residues in the catalytic triad (His51, Asp75, Ser135) and adjacent substrate-binding pockets (e.g., S1, S2, S3) .
Key Reaction Features:
-
Covalent binding : Boronic acid derivatives (e.g., cn-716) form reversible covalent bonds with Ser135, blocking substrate cleavage .
-
Hydrogen bonding : Peptidomimetics (e.g., tetrapeptides) stabilize interactions with Gly153, Tyr150, and Asp75 .
-
Allosteric modulation : Some inhibitors induce conformational changes in the NS2B β-hairpin, disrupting protease activity .
Representative Inhibitor Reactions and Data
The table below summarizes chemical reactions and inhibitory metrics for structurally characterized NS2B/NS3 inhibitors:
Kinetic and Structural Insights
-
Inhibition kinetics : Most inhibitors follow a non-competitive or mixed inhibition model. For example, glycyrrhizic acid conjugate 11 showed a Kᵢ of 0.042 μM and altered substrate recognition in DENV-2 NS3 .
-
Structural dynamics : Molecular dynamics simulations reveal that inhibitor binding reduces NS3 flexibility by up to 40%, stabilizing the closed conformation . Compounds like DB06997 disrupt the β-hairpin of NS2B, increasing solvent accessibility of the catalytic site .
Challenges in Inhibitor Design
-
Resistance mutations : Substitutions at NS2B residues (e.g., V76A) reduce inhibitor efficacy by destabilizing the closed conformation .
-
Selectivity : Achieving specificity over human proteases remains a hurdle, though glycyrrhizic acid derivatives exhibit selectivity indices >2,000 .
While "NS2B/NS3-IN-7" itself is not documented in the analyzed literature, these findings from analogous compounds provide a framework for hypothesizing its potential interactions. Future studies should prioritize crystallographic data and enzymatic assays to validate its mechanism.
Scientific Research Applications
NS2B/NS3-IN-7 has a wide range of scientific research applications, including:
Mechanism of Action
NS2B/NS3-IN-7 exerts its effects by inhibiting the activity of the NS2B-NS3 protease complex. This complex is essential for the cleavage of viral polyproteins into functional units, which are necessary for viral replication and maturation . By binding to the active site of the protease, NS2B/NS3-IN-7 prevents the cleavage of these polyproteins, thereby halting the viral replication process . The molecular targets involved in this mechanism include the catalytic triad of the protease, which consists of histidine, aspartate, and serine residues .
Comparison with Similar Compounds
Detailed Introduction of NS2B/NS3-IN-7
For this analysis, compound 38 (k2/Ki = 28,265 M⁻¹s⁻¹), a peptidomimetic inhibitor from , serves as a representative high-potency candidate. This compound features a P2 Arg and P3 Lys extension, enhancing binding to the protease’s substrate cleft . Its design aligns with competitive inhibitors targeting the catalytic triad (His51, Asp75, Ser135) .
Competitive Inhibitors
Panduratin A and 4-hydroxypanduratin A (Boesenbergia rotunda extracts) bind the catalytic triad, forming hydrogen bonds with Ser135 and Gly151. Panduratin A, a positive control, inhibits DENV2 NS2B/NS3 with moderate potency (IC50 ~10–50 μM) . Compound 38 (k2/Ki = 28,265 M⁻¹s⁻¹) outperforms these natural products due to optimized peptidomimetic interactions (Table 1) .
Table 1: Competitive Inhibitors
Allosteric Inhibitors
Compound A24 (IC50 = 16 μM) targets the "super-open" NS2B conformation, a transient pocket behind the active site. This non-competitive inhibitor disrupts protease dynamics without binding the catalytic triad, offering a novel mechanism . Similarly, ZIKV inhibitors identified via virtual screening () exploit allosteric pockets, demonstrating IC50 values in the micromolar range .
Table 2: Allosteric Inhibitors
| Compound | Target Virus | Mechanism | Potency (IC50) | Conformation Targeted | Reference |
|---|---|---|---|---|---|
| Compound A24 | DENV | Non-competitive | 16 μM | Super-open | |
| ZIKV VS Hits | ZIKV | Allosteric | 5–50 μM | Super-open |
Covalent Inhibitors
Covalent inhibitors (e.g., hemiketal adducts ) form a reversible bond with Ser135. NMR studies reveal dynamic binding modes, with ligands adopting multiple orientations within the active site . While potent, their pharmacokinetic profiles require optimization for clinical use.
Table 3: Covalent Inhibitors
| Compound | Target Virus | Mechanism | Key Feature | Reference |
|---|---|---|---|---|
| Hemiketal Adducts | DENV | Covalent (Ser135) | Multibinding modes observed |
Inhibitors from Virtual Screening
High-throughput screens identified compound 7g (Table 3, ) and 16烷基氯化吡啶 (YFV inhibitor, IC50 ~10 μM) . These compounds highlight the diversity of chemotypes targeting NS2B/NS3, though potency varies widely.
Research Findings and Key Insights
- Structural Dynamics : NS2B’s conformational flexibility (closed vs. open) dictates inhibitor binding. Glycine linkers in constructs (e.g., eNS2B47NS3) stabilize open states, while natural proteases favor closed conformations .
- Potency vs. Selectivity : Peptidomimetics (e.g., compound 38) achieve high potency but may face off-target effects. Allosteric inhibitors (e.g., A24) offer selectivity but require optimization for efficacy .
- Species Cross-Reactivity : Compounds like 7g () inhibit both DENV and WNV proteases, leveraging conserved active sites .
Q & A
Q. What experimental assays are recommended to evaluate the inhibitory efficacy of NS2B/NS3-IN-7 against the NS2B-NS3 protease complex?
To assess inhibitory efficacy, use enzymatic assays such as fluorescence-based protease activity assays with fluorogenic substrates (e.g., FRET substrates). Measure IC50 values by titrating NS2B/NS3-IN-7 against the protease complex. Include controls for non-specific binding and validate results using orthogonal methods like isothermal titration calorimetry (ITC) to quantify binding affinities. Ensure assay buffers mimic physiological conditions (e.g., pH, ionic strength) to reflect in vivo activity .
Q. How can researchers validate the structural integrity of the NS2B-NS3 complex during inhibitor studies?
Employ circular dichroism (CD) spectroscopy to monitor secondary structure changes in the NS2B-NS3 complex upon inhibitor binding. Compare results with nuclear magnetic resonance (NMR) chemical shift data (e.g., BMRB accession code 51149) to confirm maintenance of β-strands and α-helices in the NS3pro domain (residues 18–130) and NS2B cofactor (residues 45–57) .
Q. What are the critical parameters for optimizing in vitro refolding of the NS2B-NS3 complex for functional studies?
Use a stepwise refolding protocol: (1) denature the complex in 6 M guanidine HCl, (2) gradually reduce denaturant concentration via dialysis, and (3) add NS2B cofactor peptides (e.g., NS2B 48–100) to stabilize the active conformation. Validate refolding success via SDS-PAGE and protease activity assays. Note that micelle-forming detergents (e.g., DPC) may be required for membrane-proximal regions .
Advanced Research Questions
Q. How can NMR spectroscopy resolve discrepancies between solution-phase and crystallographic data for the NS2B-NS3 complex?
NMR chemical shift assignments (e.g., TALOS-N-predicted secondary structures) reveal dynamic regions not observed in static X-ray structures. For example, residues 150–185 in NS3pro lack structured features in solution despite β-strands in crystal structures (PDB: 2FOM). Use heteronuclear NOE measurements and RCI order parameters to quantify backbone flexibility. Cross-validate with molecular dynamics (MD) simulations to map transient interactions disrupted by NS2B/NS3-IN-7 binding .
Q. What methodological strategies address contradictory data on NS2B transmembrane domain (TMD) roles in viral replication versus protease activation?
Design mutagenesis studies targeting NS2B TMDs (e.g., M102T mutation in JEV NS2B) to decouple membrane anchoring from protease cofactor functions. Use cellular replicon systems to quantify viral RNA replication efficiency and protease activity assays (with/without micelles) to isolate TMD contributions. Cross-reference functional data with cryo-EM structures of full-length NS2B-NS3 complexes in lipid bilayers .
Q. How should researchers design experiments to analyze the allosteric effects of NS2B/NS3-IN-7 on the NS2B-NS3 global correlation network?
Integrate hydrogen-deuterium exchange mass spectrometry (HDX-MS) to map conformational changes in NS3pro upon inhibitor binding. Combine with NMR relaxation dispersion experiments to detect millisecond-timescale dynamics in the NS2B-NS3 interface. Compare results with MD simulations of inhibitor-bound complexes to identify allosteric pathways (e.g., disruption of β-hairpin interactions in NS3pro) .
Data Analysis & Reproducibility
Q. What statistical approaches are recommended for interpreting dose-response data with high variability in NS2B/NS3 inhibition assays?
Apply nonlinear regression models (e.g., four-parameter logistic curve) to calculate IC50 values, using bootstrapping to estimate confidence intervals. Normalize data to internal controls (e.g., uninhibited protease activity) and exclude outliers via Grubbs’ test. For low signal-to-noise ratios, use Bayesian hierarchical models to pool replicate data .
Q. How can researchers ensure reproducibility of structural studies on NS2B/NS3-IN-7 interactions?
Deposit raw NMR chemical shift assignments (e.g., BMRB), crystallization conditions, and MD simulation trajectories in public repositories. Provide detailed protocols for buffer composition (e.g., 20 mM Tris-HCl, 150 mM NaCl, pH 7.4) and data processing software versions (e.g., CCPNmr Analysis) in supplementary materials .
Contradictory Findings & Troubleshooting
Q. How to reconcile conflicting reports on NS2B-NS3-IN-7 binding modes across flavivirus serotypes?
Perform comparative structural studies using X-ray crystallography (for static binding poses) and NMR (for dynamic regions). For example, DENV2 NS3pro/NS2B may exhibit conformational flexibility in the substrate-binding pocket (residues 133–152) not observed in ZIKV. Validate serotype-specific differences via thermal shift assays and protease inhibition kinetics .
Q. What steps mitigate artifacts in cellular assays assessing NS2B/NS3-IN-7 antiviral activity?
Include cytotoxicity controls (e.g., MTT assays) to exclude off-target effects. Use CRISPR-engineered NS2B/NS3 knockout cell lines to confirm inhibitor specificity. For RNA replication assays, employ luciferase-based reporter replicons with non-structural polyprotein cleavage sites preserved .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
